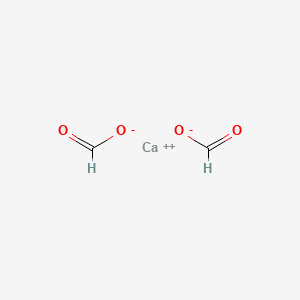
Calcium formate
概述
描述
Calcium formate is an organic salt derived from formic acid. It appears as a white, crystalline powder that is water-soluble and possesses a slightly acidic odor . This compound has found significant applications across various industries, including construction, animal feed, and leather tanning .
作用机制
Target of Action
Calcium formate is primarily used as a technological additive (functional group: preservative) in animal feed . Its main targets are the microbes that can spoil the feed, including bacteria such as E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, and fungi like Aspergillus niger and Candida albicans .
Mode of Action
This compound acts by acidifying the feed, which creates an unfavorable environment for microbial growth, thus preserving the feed and increasing its shelf life . About 15 g of this compound addition per kg of feed lowers its pH by one .
Biochemical Pathways
It is known that calcium plays a crucial role in almost all biochemical signaling and physiological functions . The concentration and duration of intracellular calcium signaling are the crucial determinants of which signaling should be ‘turn on’ and/or ‘turn off’ .
Pharmacokinetics
Calcium, in general, is absorbed by the gastrointestinal tract in a vitamin d-dependent manner; it is filtered by renal glomeruli and up to 99% is reabsorbed by passive and active processes . Only 50–250 mg/day is excreted in urine .
Result of Action
The primary result of this compound’s action is the preservation of animal feed by preventing microbial growth . On a cellular level, calcium is involved in several biological functions, such as cell signaling, neural transmission, muscle function, blood coagulation, membrane and cytoskeletal regulation, secretion, and biomineralisation .
准备方法
Synthetic Routes and Reaction Conditions
Calcium formate can be synthesized through the reaction of calcium hydroxide or calcium carbonate with formic acid. The reaction typically involves mixing the reactants in water, followed by filtration to remove any insoluble impurities, and then concentrating and crystallizing the solution to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product in the production of polyols or during the neutralization of formic acid with calcium sources . Another method involves the reaction of semi-water gas with calcium hydroxide in the presence of ammonia or amine, followed by a replacement reaction with lime milk to precipitate this compound .
化学反应分析
Types of Reactions
Calcium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce calcium carbonate and carbon dioxide.
Reduction: It can act as a reducing agent in certain chemical processes.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include calcium carbonate, carbon dioxide, and various organic compounds depending on the specific reaction conditions and reagents used .
科学研究应用
Calcium formate has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Sodium formate: Similar to calcium formate, sodium formate is used as a reducing agent and a buffering agent in chemical reactions.
Potassium formate: Used in similar applications as this compound, particularly in de-icing and as a drilling fluid additive.
Magnesium formate: Utilized in the construction industry and as a dietary supplement.
Uniqueness
This compound is unique in its ability to act as both a setting accelerator in construction and a preservative in animal feed. Its dual functionality makes it a valuable compound in multiple industries .
属性
CAS 编号 |
544-17-2 |
|---|---|
分子式 |
CH2CaO2 |
分子量 |
86.10 g/mol |
IUPAC 名称 |
calcium;diformate |
InChI |
InChI=1S/CH2O2.Ca/c2-1-3;/h1H,(H,2,3); |
InChI 键 |
FVLFCWAFYBQKJS-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].C(=O)[O-].[Ca+2] |
规范 SMILES |
C(=O)O.[Ca] |
颜色/形态 |
Orthorhombic crystals or crystalline powder White or pale yellow, crystalline powde |
密度 |
2.015 Density (bulk): 1150 kg/m³ |
熔点 |
Greater than 300 °C |
Key on ui other cas no. |
544-17-2 |
物理描述 |
DryPowder; Liquid; PelletsLargeCrystals WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
64-18-6 (Parent) |
溶解度 |
Practically insol in alc In water, 170 g/l @ 20 °C Solubility in water, g/100ml at 20 °C: 16 |
同义词 |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Calcium formate acts as an acidifier in the digestive system of animals. While it doesn't directly lower pH in the feed, upon ingestion and reaching the acidic environment of the stomach, formic acid is released. This release contributes to a lower gastric pH, which can be beneficial for nutrient digestion and absorption, particularly in young animals. [, ]
ANone: Research indicates that pigs fed free this compound exhibited an increase in somatostatin-producing cells within the gastric mucosa. Interestingly, no significant changes were observed in the number of enterochromaffin-like cells, which are responsible for histamine production. []
ANone: this compound is represented by the molecular formula Ca(HCOO)2 and has a molecular weight of 130.116 g/mol. [, ]
ANone: Various spectroscopic techniques can be employed to characterize this compound. Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups like carboxylates. X-ray diffraction (XRD) provides insights into the crystal structure and phase composition. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, can determine the chemical shift anisotropy of the formate ion. [, , ]
ANone: Studies show that adding this compound to cement pastes can enhance their early strength. This improvement stems from this compound's ability to accelerate cement hydration, promoting the formation of calcium hydroxide and improving the overall hydration degree of the paste. Furthermore, it refines the pore structure, reducing porosity, and leading to a denser, stronger matrix. [, ]
ANone: Research suggests that the positive impact of this compound on early strength development is more pronounced in ordinary Portland cement pastes compared to Portland cement pastes with higher slag content. This difference likely arises from variations in the hydration kinetics and the composition of hydration products formed in each type of cement. []
ANone: In the context of biomass pyrolysis, this compound acts as an effective hydrogen donor. When co-fed with biomass, such as pine, during catalytic fast pyrolysis over a HZSM-5 catalyst, it significantly promotes the production of desirable monocyclic aromatic hydrocarbons (MAHs) while suppressing the formation of less desirable polycyclic aromatic hydrocarbons (PAHs). []
ANone: Comparative studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) revealed that this compound exhibits a superior ability to supply hydrogen during the pyrolysis process compared to methanol or PET. This enhanced hydrogen donation significantly contributes to the increased yield of MAHs from biomass. []
ANone: This section was not extensively covered in the provided research papers.
ANone: The provided research papers didn't delve deep into systematic SAR studies of this compound.
ANone: Studies show that the method of this compound delivery significantly impacts its effects. For instance, in weaning pigs, free this compound negatively affects parietal cell populations in the stomach, while fat-protected this compound doesn't exhibit this adverse effect. This difference highlights the importance of formulation in mitigating potential drawbacks while preserving the beneficial aspects of this compound. []
ANone: This aspect was not the central focus of the provided research papers.
ANone: Following oral administration, this compound is rapidly absorbed into the bloodstream. Peak plasma formate concentrations are achieved approximately 60 minutes after ingestion. Elimination occurs rapidly, primarily through oxidation, with a half-life of roughly 59 minutes. This quick elimination suggests that even with repeated daily dosing, significant formate accumulation is unlikely. []
ANone: Research suggests that this compound shows potential as an effective preservative in animal feed. Although the exact mechanism of action needs further investigation, studies indicate its potential to inhibit microbial growth in feedstuffs. [, ]
ANone: Research on Japanese pear trees (cv. Kosui) showed that applying a 1% this compound solution to pistils just before or 24 hours after pollination effectively thinned 30-40% of the flowers. This thinning effect is attributed to this compound's inhibitory action on pollen germination and tube elongation, ultimately reducing fertilization. Importantly, the treatment did not negatively affect the size or sugar content of the harvested fruits. []
ANone: This aspect was not extensively covered in the provided research papers.
ANone: Research suggests that oral administration of this compound in dairy cows, at appropriate doses, appears to be safe. Studies where cows received this compound orally did not show any adverse clinical signs, changes in blood parameters (haptoglobin and pepsinogen), or significant damage to the abomasum upon necropsy. These findings indicate that this compound, unlike calcium chloride, might be a safer alternative for calcium supplementation in this context. [, ]
ANone: This area was not the primary focus of the provided research papers.
ANone: This specific area was not extensively covered in the provided research papers.
ANone: The solubility of this compound in various solvents is typically determined using a static equilibrium method. This method involves adding an excess amount of this compound to the solvent, allowing sufficient time for equilibrium to be reached, and then accurately measuring the concentration of dissolved this compound in the saturated solution. Different analytical techniques, such as titration or spectroscopic methods, can be used for quantification. []
ANone: Research indicates that the solubility of this compound is influenced by both the temperature and the composition of the solvent mixture. For instance, in binary solvent mixtures of methanol, ethanol, n-propanol, or acetone with water, the solubility of this compound increased with both increasing temperature and increasing water content. []
ANone: This specific aspect was not the central theme of the provided research papers.
ANone: This topic was not explicitly discussed in the provided research papers.
ANone: The provided research papers did not delve into the immunogenic potential of this compound.
ANone: This aspect was not extensively explored in the provided research papers.
ANone: The research papers didn't focus on this compound's interaction with drug-metabolizing enzymes.
ANone: While both this compound and calcium chloride are sources of calcium, research suggests that this compound might be a safer alternative for oral administration in cattle. Calcium chloride solutions are known to cause gastrointestinal irritation, while studies indicate that appropriately administered this compound does not cause such adverse effects. []
ANone: Yes, research highlights the feasibility of producing this compound using industrial waste streams. One method involves utilizing the waste liquid generated during the production of oxammonium hydrochloride, which contains formic acid. This method not only offers environmental benefits by reducing waste but also provides a cost-effective route for this compound synthesis. []
ANone: This aspect was not a primary focus of the provided research papers.
ANone: This specific area was not extensively covered in the provided research papers.
ANone: this compound finds applications across diverse fields. It can act as a hydrogen donor in biomass pyrolysis for biofuel production. In agriculture, it serves as a chemical thinner for fruit trees. It is also explored in material science for modifying the properties of polymers, like nylon 6, to create porous structures. These varied applications highlight the versatility of this compound across different scientific disciplines. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
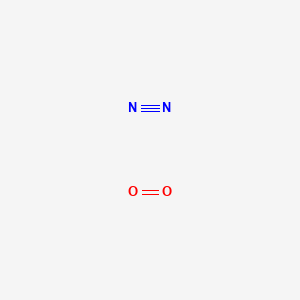
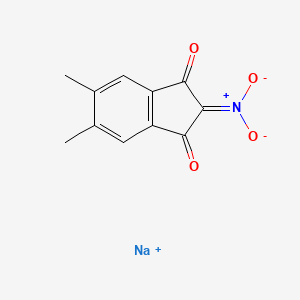
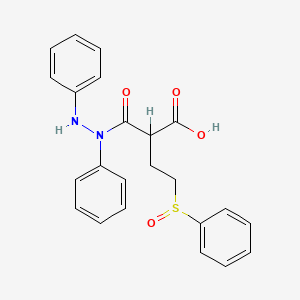




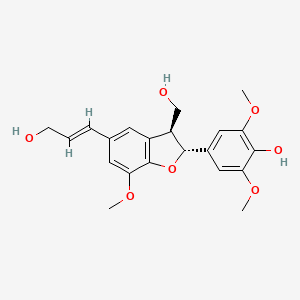
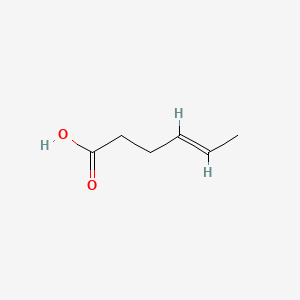


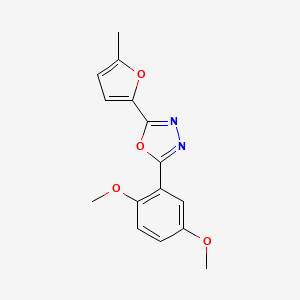
![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
